2-(4-chlorophenyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-(4-chlorophenyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the pyrrolidinone moiety: This step involves the reaction of the thiadiazole intermediate with a suitable pyrrolidinone derivative.
Attachment of the chlorophenyl and ethylphenyl groups: These groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-chlorophenyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene: This compound shares structural similarities with the chlorophenyl group but differs in its overall structure and applications.
1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane: Another compound with a chlorophenyl group, but with distinct chemical properties and uses.
Uniqueness
2-(4-chlorophenyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H21ClN4O2S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H21ClN4O2S/c1-2-14-5-9-18(10-6-14)27-13-16(12-20(27)29)21-25-26-22(30-21)24-19(28)11-15-3-7-17(23)8-4-15/h3-10,16H,2,11-13H2,1H3,(H,24,26,28) |
InChI Key |
LHCRGNQQZJZIER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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